4-Methoxyphenyl nicotinate
CAS No.: 3468-30-2
Cat. No.: VC21290346
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3468-30-2 |
|---|---|
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | (4-methoxyphenyl) pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H11NO3/c1-16-11-4-6-12(7-5-11)17-13(15)10-3-2-8-14-9-10/h2-9H,1H3 |
| Standard InChI Key | YKRYFWGYMGFVCO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
4-Methoxyphenyl nicotinate, also known by its IUPAC name (4-methoxyphenyl) pyridine-3-carboxylate, is an ester derivative formed from nicotinic acid and 4-methoxyphenol. The compound features a carboxyl group from nicotinic acid linked to a 4-methoxyphenyl group, creating a structure with potential for various chemical interactions and functionalities.
Physical and Chemical Properties
The compound exhibits several distinguishing physical and chemical properties that define its behavior in various environments and reactions. The table below summarizes the key identifying information and properties of 4-Methoxyphenyl nicotinate:
| Property | Value |
|---|---|
| CAS Number | 3468-30-2 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | (4-methoxyphenyl) pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H11NO3/c1-16-11-4-6-12(7-5-11)17-13(15)10-3-2-8-14-9-10/h2-9H,1H3 |
| Standard InChIKey | YKRYFWGYMGFVCO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
| PubChem Compound ID | 532682 |
The molecular structure consists of a pyridine ring with a carboxyl group at the 3-position, which forms an ester bond with a 4-methoxyphenyl group. This arrangement confers specific chemical properties to the compound, influencing its reactivity, solubility, and potential biological activities.
Structural Analysis
The 4-methoxyphenyl group attached to the nicotinic acid moiety creates a unique structural arrangement that contributes to the compound's potential functionalities. The methoxy group (-OCH₃) at the para position of the phenyl ring can influence the electron distribution within the molecule, potentially affecting its reactivity and interactions with biological systems. The pyridine ring, being nitrogen-containing and aromatic, provides additional sites for potential hydrogen bonding, coordination with metals, or other non-covalent interactions.
Synthesis and Preparation Methods
The synthesis of 4-Methoxyphenyl nicotinate typically follows established esterification protocols, with specific adaptations to ensure optimal yield and purity.
Standard Esterification Route
The primary method for synthesizing 4-Methoxyphenyl nicotinate involves the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 4-methoxyphenol. This reaction requires acidic catalysis to facilitate the formation of the ester bond between the carboxyl group of nicotinic acid and the hydroxyl group of 4-methoxyphenol.
The reaction typically proceeds under the following conditions:
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Combination of nicotinic acid and 4-methoxyphenol in a suitable solvent
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Addition of an acid catalyst (commonly sulfuric acid or other strong acids)
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Heating the reaction mixture under reflux conditions to drive the reaction toward completion
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Purification procedures, which may include recrystallization or chromatographic techniques
This esterification approach represents a standard method in organic synthesis and can be optimized based on specific requirements for yield, purity, or scale.
Alternative Synthetic Approaches
While the direct esterification is the most straightforward method, alternative synthetic routes might include:
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Activation of nicotinic acid with coupling reagents before reaction with 4-methoxyphenol
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Transesterification from other nicotinic esters
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Use of nicotinoyl chloride as an intermediate for enhanced reactivity
These alternative approaches might be considered when specific reaction conditions or higher yields are required, though they may involve more complex procedures or reagents.
Comparison with Related Compounds
Understanding 4-Methoxyphenyl nicotinate in the context of related compounds provides valuable insights into its potential properties and applications.
Relationship to Other Nicotinic Acid Derivatives
Nicotinic acid (niacin) and its derivatives constitute an important class of compounds with diverse applications in medicine, biochemistry, and organic synthesis. Compared to other nicotinic acid esters, 4-Methoxyphenyl nicotinate presents distinct features due to the presence of the methoxy group on the phenyl ring, which can influence:
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Lipophilicity and membrane permeability
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Metabolic stability
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Receptor interactions
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Chemical reactivity
These distinguishing characteristics may lead to unique behavior in biological systems or chemical reactions compared to similar compounds lacking the methoxy substituent.
Research Challenges and Future Directions
The current state of research on 4-Methoxyphenyl nicotinate presents both challenges and opportunities for future scientific investigation.
Knowledge Gaps and Research Needs
Several aspects of 4-Methoxyphenyl nicotinate remain incompletely characterized, presenting opportunities for focused research:
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Comprehensive physical and thermodynamic properties
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Detailed reaction kinetics in various environments
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Specific biological activities and structure-activity relationships
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Environmental fate and degradation pathways
Addressing these knowledge gaps would contribute significantly to understanding the full potential and implications of this compound in various applications.
Analytical Methods Development
The development and validation of specific analytical methods for 4-Methoxyphenyl nicotinate detection, quantification, and characterization represent important areas for future work:
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Optimized chromatographic methods for purity determination
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Spectroscopic techniques for structural confirmation
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Stability-indicating methods for degradation studies
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Bioanalytical approaches for pharmacokinetic investigations
Advances in these analytical capabilities would facilitate more detailed research on the compound's properties and applications.
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